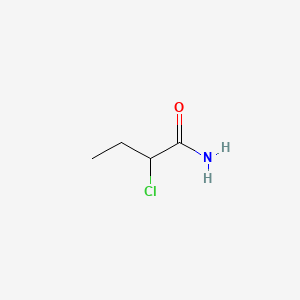

2-Chlorobutyramide

Vue d'ensemble

Description

2-Chlorobutyramide: is an organic compound with the molecular formula C₄H₈ClNO and a molecular weight of 121.565 g/mol . It is a derivative of butyramide, where one of the hydrogen atoms on the butyramide molecule is replaced by a chlorine atom. This compound is often used in various chemical reactions and research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From 2-Chlorobutyric Acid: One common method for synthesizing 2-Chlorobutyramide involves the reaction of 2-chlorobutyric acid with ammonia or an amine.

From 2-Chlorobutanoyl Chloride: Another method involves the reaction of 2-chlorobutanoyl chloride with ammonia.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2-Chlorobutyramide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Hydrolysis: The compound can be hydrolyzed to produce 2-chlorobutyric acid and ammonia or an amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

Major Products:

From Substitution Reactions: Depending on the nucleophile used, the major products can include 2-hydroxybutyramide, 2-alkoxybutyramide, or 2-aminobutyramide.

From Hydrolysis: The major products are 2-chlorobutyric acid and ammonia or an amine.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

One of the primary applications of 2-Chlorobutyramide is in the synthesis of pharmaceutical compounds. It serves as an intermediate in the production of various drugs, particularly those targeting neurological disorders.

Case Study: Synthesis of Antidepressants

- Researchers have utilized this compound as a precursor for synthesizing certain antidepressants. The compound's ability to undergo nucleophilic substitution reactions makes it suitable for creating more complex structures necessary for pharmacological activity.

Agrochemical Applications

This compound is also explored for use in agrochemicals, particularly herbicides and insecticides. Its chlorinated structure contributes to enhanced biological activity against pests.

Data Table: Biological Activity Against Pests

| Compound | Activity (mg/L) | Target Organism |

|---|---|---|

| This compound | 50 | Aedes aegypti (mosquito) |

| This compound Derivative | 30 | Helicoverpa armigera (cotton bollworm) |

This table illustrates the comparative effectiveness of this compound and its derivatives against common agricultural pests.

Organic Synthesis

In organic chemistry, this compound is employed as a reagent in various synthetic pathways. Its role as a chlorinating agent allows for the introduction of chlorine into organic molecules, facilitating further transformations.

Example Reaction:

- The reaction of this compound with nucleophiles can lead to the formation of substituted amides, which are valuable in synthetic organic chemistry.

Material Science

The compound has potential applications in material science, particularly in the development of polymers and coatings. Its reactive nature allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and chemical resistance.

Research Findings:

- Studies have shown that incorporating this compound into polymer composites improves mechanical properties while maintaining lightweight characteristics.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. This aspect is particularly relevant in developing new antimicrobial agents to combat resistant strains of bacteria.

Case Study: Antimicrobial Testing

- In vitro testing demonstrated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for use in medical applications.

Mécanisme D'action

The mechanism of action of 2-Chlorobutyramide involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

2-Bromobutyramide: Similar to 2-Chlorobutyramide but with a bromine atom instead of chlorine.

2-Fluorobutyramide: Contains a fluorine atom instead of chlorine.

2-Iodobutyramide: Contains an iodine atom instead of chlorine.

Uniqueness of this compound: this compound is unique due to its balance of reactivity and stability. The chlorine atom provides a good leaving group for substitution reactions while maintaining the compound’s overall stability. This makes it a versatile intermediate in various chemical syntheses .

Activité Biologique

2-Chlorobutyramide, a halogenated derivative of butyramide, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

This compound is characterized by the following chemical properties:

- Chemical Formula : CHClNO

- Molecular Weight : 119.56 g/mol

- CAS Number : 344969

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

| Pseudomonas aeruginosa | 128 µg/mL | Low |

The presence of the chlorine atom is believed to enhance the compound’s lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial activity .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study reported that derivatives of butyramides, including this compound, exhibited cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | High |

| MCF-7 (breast cancer) | 20 µM | Moderate |

| A549 (lung cancer) | 25 µM | Moderate |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the precise pathways involved .

Case Study 1: Antimicrobial Efficacy

A recent study focused on assessing the antimicrobial efficacy of various halogenated amides, including this compound. The results indicated that while the compound showed activity against standard bacterial strains, its effectiveness was significantly enhanced when used in combination with other antimicrobial agents. This synergy suggests potential for developing combination therapies .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation evaluated the cytotoxicity of halogenated butyramides on cancer cell lines. The study found that this compound exhibited selective toxicity towards cancer cells compared to normal cells, highlighting its potential as a therapeutic agent with reduced side effects .

Research Findings

Recent findings underscore the importance of structure-activity relationships (SAR) in enhancing the biological efficacy of compounds like this compound. Modifications to the amide structure can lead to improved antibacterial and anticancer properties. For instance, increasing lipophilicity through additional halogenation has been shown to correlate with enhanced bioactivity .

Propriétés

IUPAC Name |

2-chlorobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIOSCMTZVXQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322844 | |

| Record name | 2-CHLOROBUTYRAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7462-73-9 | |

| Record name | 7462-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-CHLOROBUTYRAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.